molecular formula C14H10N4O3 B11714196 (E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine

(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine

Cat. No.: B11714196
M. Wt: 282.25 g/mol
InChI Key: SKDQZRAGNFYSNL-DHDCSXOGSA-N
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Description

(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine is a complex organic compound that features a nitrophenyl group attached to an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,5-a]pyridine core, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the formation of the hydroxylamine derivative through a condensation reaction with hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The imidazo[1,5-a]pyridine core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazo[1,5-a]pyridine core can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or alter the structure of DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine is unique due to its combination of a nitrophenyl group and an imidazo[1,5-a]pyridine core This structural arrangement provides distinct electronic properties and reactivity patterns that are not commonly found in other compounds

Properties

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

(NZ)-N-[[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine

InChI

InChI=1S/C14H10N4O3/c19-15-9-12-13-3-1-2-8-17(13)14(16-12)10-4-6-11(7-5-10)18(20)21/h1-9,19H/b15-9-

InChI Key

SKDQZRAGNFYSNL-DHDCSXOGSA-N

Isomeric SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])/C=N\O

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])C=NO

Origin of Product

United States

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